molecular formula C14H7Cl2NO2S B11186224 S-1,3-benzoxazol-2-yl 3,4-dichlorobenzenecarbothioate

S-1,3-benzoxazol-2-yl 3,4-dichlorobenzenecarbothioate

Cat. No.: B11186224
M. Wt: 324.2 g/mol
InChI Key: ALZWNFJOYNAYKR-UHFFFAOYSA-N
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Description

S-1,3-benzoxazol-2-yl 3,4-dichlorobenzenecarbothioate: is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole is an aromatic organic compound with a benzene-fused oxazole ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-1,3-benzoxazol-2-yl 3,4-dichlorobenzenecarbothioate typically involves the reaction of 2-aminophenol with 3,4-dichlorobenzoyl chloride in the presence of a base, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: S-1,3-benzoxazol-2-yl 3,4-dichlorobenzenecarbothioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, S-1,3-benzoxazol-2-yl 3,4-dichlorobenzenecarbothioate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis .

Biology: Its structural features allow it to interact with various biological targets, making it a useful tool in biochemical assays .

Medicine: In medicinal chemistry, derivatives of benzoxazole, including this compound, are investigated for their potential therapeutic properties. These compounds may exhibit antimicrobial, antifungal, and anticancer activities .

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of S-1,3-benzoxazol-2-yl 3,4-dichlorobenzenecarbothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: S-1,3-benzoxazol-2-yl 3,4-dichlorobenzenecarbothioate is unique due to the presence of both benzoxazole and dichlorobenzenecarbothioate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H7Cl2NO2S

Molecular Weight

324.2 g/mol

IUPAC Name

S-(1,3-benzoxazol-2-yl) 3,4-dichlorobenzenecarbothioate

InChI

InChI=1S/C14H7Cl2NO2S/c15-9-6-5-8(7-10(9)16)13(18)20-14-17-11-3-1-2-4-12(11)19-14/h1-7H

InChI Key

ALZWNFJOYNAYKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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